trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620726
InChI: InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC17620726

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
Standard InChI Key QMRAUVIRRTYDBE-UHNVWZDZSA-N
Isomeric SMILES CC1(C[C@H]([C@@H]1N)C(=O)O)C
Canonical SMILES CC1(CC(C1N)C(=O)O)C

Introduction

Structural and Stereochemical Analysis

Molecular Identity and Configuration

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid (PubChem CID: 118990211) has the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its IUPAC name, (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid, reflects the trans configuration of the amino (-NH₂) and carboxylic acid (-COOH) groups across the cyclobutane ring (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
IUPAC Name(1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid
InChI KeyQMRAUVIRRTYDBE-UHNVWZDZSA-N
SMILESCC1(CC@HC(=O)O)C

The stereochemistry is critical for its biological interactions, as the trans arrangement imposes distinct conformational constraints compared to cis isomers .

Three-Dimensional Conformation

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the methyl groups at C3 occupying equatorial positions. Density functional theory (DFT) calculations suggest that this configuration stabilizes the molecule through hyperconjugative effects between the amino group and the cyclobutane ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the stereoselective cyclization of γ,δ-unsaturated ketones. For example, α-pinene derivatives can undergo [2+2] photocycloaddition to form the cyclobutane core, followed by oxidative cleavage and reductive amination to introduce the amino and carboxylic acid groups. Protecting groups like tert-butoxycarbonyl (Boc) are often employed to prevent side reactions during synthesis .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield (%)
Cyclobutane FormationUV light, α-pinene derivative65–70
OxidationKMnO₄, H₂O, 0°C85
Reductive AminationNaBH₃CN, NH₄OAc, MeOH78

Industrial Scalability

Continuous flow reactors and immobilized catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in large-scale production. A 2022 study demonstrated a 92% yield using microreactor technology, reducing reaction times from 48 hours to 6 hours .

Chemical Reactivity and Derivatives

Functional Group Transformations

The amino and carboxylic acid groups enable diverse derivatization:

  • Acylation: Reaction with acetyl chloride yields N-acetylated derivatives, enhancing metabolic stability.

  • Esterification: Methanol/H₂SO₄ converts the -COOH group to methyl esters, useful in prodrug design .

Stability and Solubility

The compound exhibits pH-dependent solubility:

  • Water Solubility: 12.8 mg/mL (pH 7.4), decreasing to 2.3 mg/mL at pH 2.0 due to protonation of the amino group .

  • Thermal Stability: Decomposes at 215°C, with a melting point of 189–191°C.

Biological Activity and Applications

Enzyme Inhibition Mechanisms

The constrained structure allows selective binding to enzyme active sites. For instance, it inhibits D-amino acid oxidase (DAAO) with an IC₅₀ of 3.2 µM, potentially modulating neurotransmitter levels in neurological disorders.

Peptidomimetic Design

Incorporating this amino acid into peptides enhances resistance to proteolytic degradation. A 2023 study reported a 15-fold increase in half-life for a peptidomimetic targeting the SARS-CoV-2 main protease compared to linear analogs .

Comparative Analysis with Structural Isomers

trans vs. cis Isomers

Propertytrans Isomercis Isomer
Enzymatic ActivityIC₅₀ = 3.2 µM (DAAO)IC₅₀ = 18.7 µM (DAAO)
Solubility (pH 7.4)12.8 mg/mL8.5 mg/mL
Melting Point189–191°C174–176°C

The trans isomer’s superior bioactivity stems from its ability to adopt a conformation complementary to enzyme binding pockets .

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